molecular formula C13H11NO3S B14293094 3-(Naphthalene-2-sulfonyl)prop-2-enamide CAS No. 113659-84-0

3-(Naphthalene-2-sulfonyl)prop-2-enamide

Cat. No.: B14293094
CAS No.: 113659-84-0
M. Wt: 261.30 g/mol
InChI Key: OYMPFLLWJVZZKI-UHFFFAOYSA-N
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Description

3-(Naphthalene-2-sulfonyl)prop-2-enamide is an organic compound characterized by the presence of a naphthalene ring, a sulfonyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalene-2-sulfonyl)prop-2-enamide typically involves the reaction of naphthalene-2-sulfonyl chloride with prop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalene-2-sulfonyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(Naphthalene-2-sulfonyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Naphthalene-2-sulfonyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalene-2-sulfonyl)propionitrile
  • 3-(Naphthalene-2-sulfonyl)propionic acid
  • 3-(Phenylsulfonyl)propionitrile

Uniqueness

3-(Naphthalene-2-sulfonyl)prop-2-enamide is unique due to the presence of both a naphthalene ring and a prop-2-enamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

113659-84-0

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

3-naphthalen-2-ylsulfonylprop-2-enamide

InChI

InChI=1S/C13H11NO3S/c14-13(15)7-8-18(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,14,15)

InChI Key

OYMPFLLWJVZZKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C=CC(=O)N

Origin of Product

United States

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